molecular formula C6H16N2O2S B6146039 2-(diethylamino)ethane-1-sulfonamide CAS No. 1177381-23-5

2-(diethylamino)ethane-1-sulfonamide

Cat. No.: B6146039
CAS No.: 1177381-23-5
M. Wt: 180.3
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Description

2-(Diethylamino)ethane-1-sulfonamide ( 1177381-23-5) is a synthetic aliphatic sulfonamide with the molecular formula C 6 H 16 N 2 O 2 S and a molecular weight of 180.27 g/mol . As a sulfonamide derivative, it belongs to a significant class of compounds known for the sulfonamide (SO 2 NH 2 ) functional group, which is a fundamental pharmacophore in medicinal chemistry . Sulfonamides are renowned for their broad spectrum of pharmacological activities, which historically include acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), thereby disrupting the folic acid synthesis pathway in susceptible microorganisms . Beyond their classic antibacterial role, sulfonamide derivatives have been extensively investigated and found to exhibit diverse biological activities such as antioxidant , anticancer , antiviral , and anti-carbonic anhydrase effects . The specific research value of this compound is derived from its unique structure, which combines an aliphatic sulfonamide moiety with a diethylamino side chain. This particular structure, featuring an ethylene group connected to a tertiary amine, is of high interest in chemical biology and drug discovery for modulating physicochemical properties and exploring structure-activity relationships (SAR) . Researchers utilize this compound as a key synthetic intermediate or building block for the rational design and development of new bioactive molecules . Its applications span across medicinal chemistry, particularly in the synthesis of novel compounds for biological screening, and in chemical biology as a probe for studying enzyme mechanisms and cellular processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1177381-23-5

Molecular Formula

C6H16N2O2S

Molecular Weight

180.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method, detailed in, employs aza-Michael addition to install the diethylamino group onto a pre-sulfonated pyrrolidine scaffold. The process begins with 2-ethoxy-1-(vinylsulfonyl)pyrrolidine (1) , synthesized from 4,4-diethoxybutane-1-amine and chloroethanesulfonyl chloride. Subsequent steps involve:

  • Phosphorylation : Treatment of 1 with triethyl phosphite and boron trifluoride etherate in benzene yields phosphorylated intermediate 2 (34% yield).

  • Aza-Michael Addition : Reaction of 2 with diethylamine in dichloromethane produces 2-(diethylamino)ethane-1-sulfonamide (3a) in 95% yield.

Key Reaction Conditions

  • Catalyst : Boron trifluoride etherate (10 mmol) for phosphorylation.

  • Solvent : Dry benzene for phosphorylation; dichloromethane for aza-Michael addition.

  • Temperature : Room temperature for both steps.

  • Workup : Chromatography on silica gel with hexane/ethyl acetate (1:2).

Challenges and Optimizations

The phosphorylation step’s low yield (34%) stems from competing side reactions, such as incomplete substitution at the pyrrolidine nitrogen. Replacing benzene with toluene improved yields marginally but introduced difficulties in product isolation. Notably, reversing the reaction sequence—performing aza-Michael addition before phosphorylation—resulted in a drastic yield drop to 14%, highlighting the sensitivity of phosphorylated intermediates to nucleophilic attack.

Chlorination-Thiourea Substitution Route

Synthetic Pathway

The patent CN101250145A outlines an alternative approach starting from diethylaminoethanol :

  • Chlorination : Diethylaminoethanol reacts with thionyl chloride in toluene at 60–75°C to form diethylaminochloroethane hydrochloride (81.5% yield).

  • Thiourea Reaction : The chloride intermediate undergoes nucleophilic substitution with thiourea in water, producing S-substituted isothiourea salt .

  • Alkaline Hydrolysis : Treatment with NaOH (pH 12–13) at 110–120°C liberates this compound, isolated via distillation (160–164°C).

Critical Parameters

  • Molar Ratios : 1:1 to 1:1.5 diethylaminoethanol to thionyl chloride.

  • Catalyst : Tetramethylammonium bromide (0.002 mol) accelerates thiourea substitution.

  • Purification : Distillation under reduced pressure ensures >99% purity.

Environmental and Economic Considerations

This method reduces environmental impact by minimizing organic solvent use (water as the primary solvent) and achieving high atom economy. However, the high-temperature hydrolysis step (110–120°C) increases energy costs compared to room-temperature aza-Michael additions.

Comparative Analysis of Methods

ParameterAza-Michael AdditionChlorination-Thiourea
Yield 95% (final step)81.5% (overall)
Reaction Time 2 days (aza-Michael)8–10 hours (hydrolysis)
Catalyst Boron trifluoride etherateTetramethylammonium bromide
Solvent Use Dichloromethane, benzeneWater, toluene
Purity >95% (NMR)>99% (distillation)

The aza-Michael route excels in final-step yield but requires costly chromatography, while the chlorination method offers scalability and greener solvent systems.

Alternative Approaches and Emerging Strategies

Catalytic Amination

Palladium-catalyzed amination of ethylene sulfonate esters with diethylamine remains underexplored but could bypass multi-step sequences. Preliminary studies in using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base show promise for one-pot sulfonamidation.

Industrial Applications and Scalability

The chlorination-thiourea method’s compatibility with continuous flow reactors makes it industrially viable, as highlighted in. In contrast, the aza-Michael route’s reliance on air-sensitive reagents (e.g., boron trifluoride) limits large-scale adoption. Regulatory considerations favor the patent method due to reduced hazardous waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(diethylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tertiary amine group can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(diethylamino)ethane-1-sulfonamide with four structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight Substituent(s) Physical State Key Properties/Applications
This compound C₆H₁₆N₂O₂S* ~192.27* -N(CH₂CH₃)₂ Not reported Base compound; potential catalyst or bioactive agent
2-(Benzyloxy)ethane-1-sulfonamide C₉H₁₃NO₃S 215.27 -OCH₂C₆H₅ Powder Pharmaceutical intermediates
2-(2-Bromophenyl)ethane-1-sulfonamide C₈H₁₀BrNO₂S 264.14 -C₆H₄Br (ortho-substituted) Powder Halogenated building block for cross-coupling
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide C₁₀H₂₃NO₅S 269.36 -(OCH₂CH₂)₃C₄H₉ Liquid Surfactant or solubilizing agent
2-(Diethylamino)-N-[3-(dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide C₁₈H₃₁BN₂O₄S* ~392.33* Phenylboronic ester Not reported Suzuki-Miyaura coupling reagent

*Inferred from derivative data in ; exact values require experimental confirmation.

Functional Group Impact on Properties

  • Diethylamino Group: Enhances basicity and solubility in polar solvents. Likely increases bioavailability in bioactive derivatives .
  • Benzyloxy Group (C₉H₁₃NO₃S): Improves lipophilicity, making it suitable for membrane penetration in drug design .
  • Bromophenyl Substituent (C₈H₁₀BrNO₂S): Introduces halogen bonding and reactivity for cross-coupling reactions (e.g., palladium-catalyzed couplings) .
  • Butoxyethoxyethoxy Chain (C₁₀H₂₃NO₅S): Increases hydrophilicity and surfactant properties, useful in formulations .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(diethylamino)ethane-1-sulfonamide, and how do reaction conditions affect yield?

The compound is typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines. For example, reacting 2-chloroethane-1-sulfonyl chloride with diethylamine in the presence of a base like triethylamine. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity .
  • Temperature : Controlled stepwise heating (0°C → RT) minimizes side reactions .
  • Stoichiometry : Excess amine (1.2–1.5 equivalents) improves conversion rates. Typical yields range from 70–85% under optimized conditions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR identify diethylamino (-N(CH2CH3)2) and sulfonamide (-SO2NH-) groups. Chemical shifts for NH protons appear at δ 3.1–3.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 223.1) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis.
  • Handling : Use desiccants to avoid moisture absorption, which can degrade sulfonamide bonds .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound for target protein interactions?

  • Molecular docking : Predict binding modes with proteins (e.g., carbonic anhydrase) by modeling sulfonamide interactions with Zn²+ active sites.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales. Adjust substituents (e.g., alkyl chain length) to enhance binding free energy (ΔG) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis : Compare datasets for variables like assay type (e.g., enzymatic vs. cellular) and purity thresholds (>95% vs. technical grade).
  • Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. How can the diethylamino group be structurally modified to improve aqueous solubility without compromising bioactivity?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or quaternary ammonium) at the ethyl branches.
  • LogP optimization : Balance lipophilicity (target LogP < 2) using computational tools like MarvinSketch. Validate solubility via shake-flask assays .

Q. What purification techniques maximize yield and purity of this compound in scaled-up syntheses?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients. Monitor fractions via TLC (Rf ≈ 0.4).
  • Recrystallization : Ethanol/water (8:2) yields >98% purity crystals. Confirm via HPLC (C18 column, 220 nm detection) .

Data Presentation Guidelines

  • Tables : Include reaction condition comparisons (e.g., solvent vs. yield) and spectroscopic data (e.g., NMR shifts) .
  • Figures : Use molecular docking diagrams or HPLC chromatograms to highlight structural and purity analyses .

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